molecular formula C27H20O3 B11164078 9-(4-biphenylyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-biphenylyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11164078
M. Wt: 392.4 g/mol
InChI Key: XZVNEDKPIDYKKA-UHFFFAOYSA-N
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Description

9-(4-biphenylyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

The synthesis of 9-(4-biphenylyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be achieved through a multi-step process involving the use of readily available starting materials. One common method involves the [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins, mediated by phenyliodine(III) diacetate (PIDA) at room temperature . This reaction is highly efficient, offering good yields and operational simplicity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the furochromene ring. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits biological activities that make it a candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(4-biphenylyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 9-(4-biphenylyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one include other furochromenes and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, 2-benzoyl-3-(4-methoxyphenyl)-6,7-dihydro-5H-furo[3,2-g]chromene is another furochromene derivative with distinct properties .

Properties

Molecular Formula

C27H20O3

Molecular Weight

392.4 g/mol

IUPAC Name

10-methyl-14-(4-phenylphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C27H20O3/c1-16-25-23(14-22-20-8-5-9-21(20)27(28)30-26(16)22)24(15-29-25)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3

InChI Key

XZVNEDKPIDYKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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